REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:8])/[CH:4]=[C:5](/[O-:7])\[CH3:6].[Na+].[I-].[K+].[CH2:12](Br)[CH2:13][CH2:14][CH2:15][CH3:16]>>[C:5]([CH:4]([CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[C:3]([O:2][CH3:1])=[O:8])(=[O:7])[CH3:6] |f:0.1,2.3|
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Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
|
COC(/C=C(\C)/[O-])=O.[Na+]
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
32.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C(C(=O)OC)CCCCC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |